molecular formula C14H13F5N2O4 B2782957 5-Acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005104-08-4

5-Acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No. B2782957
CAS RN: 1005104-08-4
M. Wt: 368.26
InChI Key: RBFZONRYEOTPMK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetyl group, a phenyl group, a hydroxy group, and a trifluoromethyl group. It also contains a diazinanone ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it likely involves several steps, each introducing a different functional group. For example, the acetyl group could be introduced via a Friedel-Crafts acylation, while the trifluoromethyl group could be introduced via a nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a diazinanone ring. The presence of the difluoromethoxy group on the phenyl ring could potentially influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions, while the trifluoromethyl group could potentially undergo elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of the hydroxy group could potentially increase the compound’s polarity and solubility in water .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds with similar structures are often used in medicinal chemistry and could potentially be used in the development of new pharmaceuticals .

properties

IUPAC Name

5-acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F5N2O4/c1-6(22)9-10(7-2-4-8(5-3-7)25-11(15)16)20-12(23)21-13(9,24)14(17,18)19/h2-5,9-11,24H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFZONRYEOTPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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